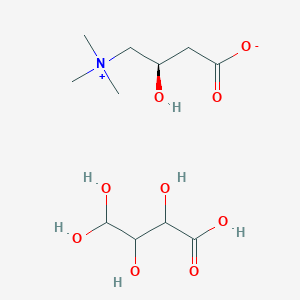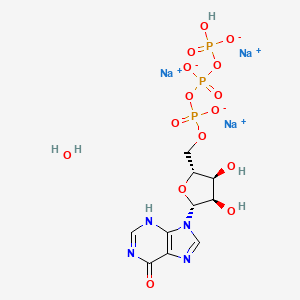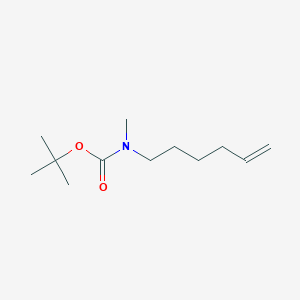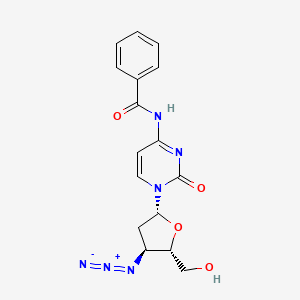
N4-Benzoyl-3'-azido-2', 3'-dideoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine” is a novel nucleoside analog with antiviral and anticancer activities . It is a formidable antiviral compound widely employed in the biomedical sector, exhibiting remarkable efficacy against the pernicious pathogens of HIV and AIDS .
Molecular Structure Analysis
The molecular formula of “N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine” is C16H16N6O4 . Its molecular weight is 356.34 g/mol . The IUPAC name is N - [1- [ (2 R ,4 S ,5 S )-4-azido-5- (hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide .Physical And Chemical Properties Analysis
“N4-Benzoyl-3’-azido-2’, 3’-dideoxycytidine” has a molecular weight of 356.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . Its topological polar surface area is 106 Ų . The compound has a complexity of 666 .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4/c17-21-20-11-8-14(26-12(11)9-23)22-7-6-13(19-16(22)25)18-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,18,19,24,25)/t11-,12+,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQBJPVKMBYPDQ-OUCADQQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




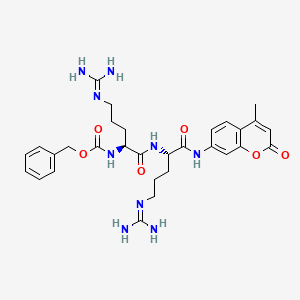


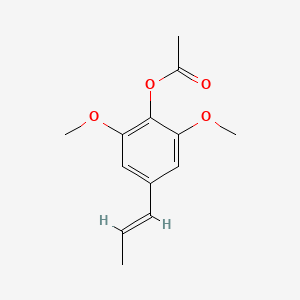
![4-Hydrazinyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B8121662.png)
![(1S,3S,6S,7R,9S)-4-methyl-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B8121665.png)
![1-methoxy-2-methyl-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B8121670.png)
